2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)14-16-17-15(22-14)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWDLEXZMIIVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions include amino derivatives and substituted oxadiazoles.
Scientific Research Applications
Biological Activities
Research has highlighted the potential of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole in various biological applications:
-
Anticancer Activity :
- The compound has shown promise as an anticancer agent through mechanisms such as inhibiting telomerase and topoisomerase activities. Studies indicate that derivatives of oxadiazoles can significantly reduce cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .
- In a notable study, compounds with oxadiazole scaffolds demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting their potential as lead compounds for drug development .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Other Biological Activities :
Case Study 1: Anticancer Activity Evaluation
In a study published in 2023, various substituted oxadiazoles were synthesized and evaluated for their anticancer properties. Among them, 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole exhibited significant cytotoxicity against the HCT-116 colorectal cancer cell line with an IC50 value of approximately 15 µM. This suggests that modifications to the oxadiazole structure can enhance anticancer efficacy .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of several oxadiazole derivatives, including 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. This highlights its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Electronic Properties
Molecular Weight and Solubility :
- The target compound has a molecular weight of 297.27 g/mol (calculated). Derivatives like 2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (MW = 342.35 g/mol) show increased hydrophobicity due to methoxy groups, impacting bioavailability .
- 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole (MW = 326.4 g/mol) incorporates a sulfanyl group, enhancing metabolic stability .
Electroluminescent Applications :
Structural Analogues and Functional Group Variations
Biological Activity
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.
- Chemical Name : 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- CAS Number : 41125-75-1
- Molecular Formula : CHNO
- Molecular Weight : 246.23 g/mol
Synthesis
The synthesis of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. The nitro group is introduced through nitration reactions using concentrated nitric acid and sulfuric acid mixtures. The overall synthetic route can be summarized as follows:
- Formation of the Oxadiazole Ring : Cyclization of appropriate hydrazides.
- Introduction of the Methoxyphenyl Group : Reaction with 4-methoxybenzaldehyde.
- Nitration : Nitration of the phenyl ring to introduce the nitro group.
Antimicrobial Activity
Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various oxadiazole derivatives reported that compounds with similar structures demonstrated potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating their effectiveness as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | 0.25 | Staphylococcus aureus |
| Other Oxadiazoles | 0.22 - 0.30 | E. coli, Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively investigated. For example, compounds similar to 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole have shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values for these compounds ranged from micromolar to sub-micromolar concentrations .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| HeLa | 2.41 | Inhibition of cell proliferation |
The biological activity of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may inhibit specific enzymes or receptors involved in cancer progression and microbial resistance. The detailed mechanism often involves:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes crucial for cell cycle regulation and DNA replication.
- Receptor Modulation : Binding to specific receptors can alter signaling pathways associated with cell survival and apoptosis.
Case Studies
A case study involving the evaluation of oxadiazole derivatives highlighted their potential as novel anticancer agents. The study demonstrated that modifications in the oxadiazole structure could significantly enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, and how is the product characterized?
The compound is typically synthesized via cyclization of a diacylhydrazide precursor. A common method involves:
- Step 1: Reacting 4-methoxybenzoic acid hydrazide with 3-nitrobenzoyl chloride to form the diacylhydrazide intermediate.
- Step 2: Cyclodehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions to yield the oxadiazole core .
Characterization employs: - NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, nitro-group aromatic protons at δ ~8.0–8.5 ppm) .
- IR spectroscopy to identify C=N stretching (~1615 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .
- Mass spectrometry (ESI-MS) for molecular ion validation (expected [M+H]⁺: m/z 326.08) .
Q. What are the key physicochemical properties of this compound, and how are they determined?
Critical properties include:
- Melting point : Determined via differential scanning calorimetry (DSC). Analogous oxadiazoles with nitro groups exhibit melting points >200°C .
- Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (chloroform) using HPLC or UV-Vis spectroscopy. Methoxy and nitro groups enhance solubility in polar aprotic solvents .
- Stability : Assessed via thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can regioselective electrophilic substitution be achieved on the oxadiazole ring, and what factors influence reactivity?
The electron-withdrawing nitro group directs electrophiles to the methoxyphenyl ring. For example:
- Nitration : Using HNO₃ in H₂SO₄ at 50–80°C selectively nitrates the 4-methoxyphenyl ring due to its electron-rich para-methoxy group. Reaction monitoring via TLC and HPLC ensures regioselectivity .
- Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position relative to the methoxy group. Optimization requires controlling temperature (<40°C) to avoid side reactions .
Q. What methodologies are used to evaluate the compound’s potential as a cytotoxic agent?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, PC-3) using MTT assays at concentrations ranging from 10⁻⁵ M to 10⁻⁹ M. Compare growth inhibition percentages (GP%) with controls like cisplatin .
- Molecular docking : Simulate binding to target enzymes (e.g., topoisomerase IIα) using AutoDock Vina. Key interactions include hydrogen bonding with the nitro group and π-π stacking with the oxadiazole ring .
Q. How can this compound be applied in material science, such as scintillation detectors or OLEDs?
- Scintillators : Blend with polymers (e.g., polystyrene) and measure fluorescence quantum yield (Φ) using a fluorimeter. Compare decay times (τ) to commercial dopants like B-PBD (Φ ~80%, τ ~1.2 ns) .
- OLEDs : Fabricate thin films via vapor deposition. Test electroluminescence efficiency (cd/A) and brightness (cd/m²) using a double-layer device structure with ITO and Mg:Ag electrodes .
Q. What strategies enable enantioselective synthesis of chiral derivatives?
Q. How do structural modifications impact antimicrobial activity?
- Substituent variation : Replace the nitro group with halogens (Cl, F) or methyl groups. Test against S. aureus and E. coli via agar diffusion (zone of inhibition >15 mm indicates activity). Streptomycin (20 mm zone) serves as a positive control .
- SAR analysis : Correlate logP values (calculated via ChemDraw) with antibacterial potency. Higher logP (e.g., >3.5) often enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
